[3-(Cyanomethyl)-5-fluorophenyl]boronic acid
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Overview
Description
[3-(Cyanomethyl)-5-fluorophenyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of research due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of [3-(Cyanomethyl)-5-fluorophenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the boronic acid compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds, contributing to the synthesis of a broad array of diverse molecules .
Preparation Methods
The synthesis of [3-(Cyanomethyl)-5-fluorophenyl]boronic acid typically involves the reaction of a suitable boronic acid precursor with a fluorinated aromatic compound. One common method involves the use of Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from room temperature to 100°C. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[3-(Cyanomethyl)-5-fluorophenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted aromatic compounds and phenols.
Scientific Research Applications
[3-(Cyanomethyl)-5-fluorophenyl]boronic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar compounds to [3-(Cyanomethyl)-5-fluorophenyl]boronic acid include other boronic acid derivatives such as phenylboronic acid and pinacol boronic esters . What sets this compound apart is its unique combination of a cyanomethyl and fluorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
Properties
IUPAC Name |
[3-(cyanomethyl)-5-fluorophenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5,12-13H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYJMBDNASHBAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CC#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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